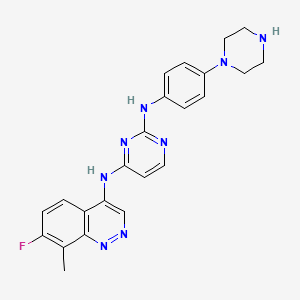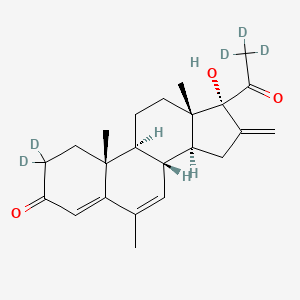
Melengestrol-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Melengestrol-d5 is a deuterium-labeled derivative of melengestrol, a steroidal progestin. This compound is primarily used in scientific research as a stable isotope-labeled internal standard. The incorporation of deuterium atoms into the molecular structure of this compound allows for precise quantitation and tracing in various analytical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of melengestrol-d5 involves the deuteration of melengestrol. Deuterium, a stable isotope of hydrogen, is introduced into the molecular structure of melengestrol through specific chemical reactions. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity and chemical stability. The production is carried out under stringent quality control measures to ensure consistency and reliability .
Análisis De Reacciones Químicas
Types of Reactions
Melengestrol-d5 undergoes various chemical reactions, including:
Reduction: The addition of hydrogen atoms or removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated analogs with altered functional groups .
Aplicaciones Científicas De Investigación
Melengestrol-d5 is widely used in scientific research for various applications, including:
Chemistry: As an internal standard in mass spectrometry for the quantitation of melengestrol and its metabolites.
Biology: In studies involving hormone receptor interactions and metabolic pathways.
Medicine: In pharmacokinetic and pharmacodynamic studies to understand the behavior of melengestrol in biological systems.
Industry: In the development and quality control of pharmaceuticals and veterinary products .
Mecanismo De Acción
The mechanism of action of melengestrol-d5 is similar to that of melengestrol. It acts as a progestin, binding to progesterone receptors and modulating their activity. This interaction influences various physiological processes, including reproductive functions and hormone regulation. The deuterium labeling does not significantly alter the biological activity of the compound but allows for precise tracking and quantitation in research studies .
Comparación Con Compuestos Similares
Similar Compounds
Melengestrol: The non-deuterated form of melengestrol-d5.
Melengestrol acetate: An acylated derivative used as a growth promoter in animals.
Megestrol acetate: Another steroidal progestin with similar biological activity.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in analytical applications. This makes it a valuable tool in scientific research, particularly in studies involving metabolic pathways and pharmacokinetics .
Propiedades
Fórmula molecular |
C23H30O3 |
|---|---|
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14S,17R)-2,2-dideuterio-17-hydroxy-6,10,13-trimethyl-16-methylidene-17-(2,2,2-trideuterioacetyl)-8,9,11,12,14,15-hexahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H30O3/c1-13-10-17-18(21(4)8-6-16(25)12-19(13)21)7-9-22(5)20(17)11-14(2)23(22,26)15(3)24/h10,12,17-18,20,26H,2,6-9,11H2,1,3-5H3/t17-,18+,20+,21-,22+,23+/m1/s1/i3D3,6D2 |
Clave InChI |
OKHAOBQKCCIRLO-PWHZTNLISA-N |
SMILES isomérico |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C=C(C2=CC1=O)C)CC(=C)[C@@]4(C(=O)C([2H])([2H])[2H])O)C)C)[2H] |
SMILES canónico |
CC1=CC2C(CCC3(C2CC(=C)C3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



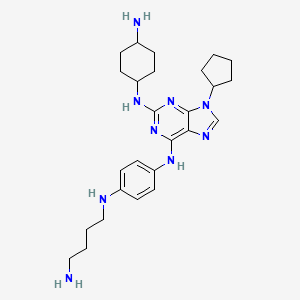
![potassium;4-[[(1S,2S)-1-carboxy-2-methylbutyl]iminomethyl]-5-(hydroxymethyl)-2-methylpyridin-3-olate](/img/structure/B12406972.png)

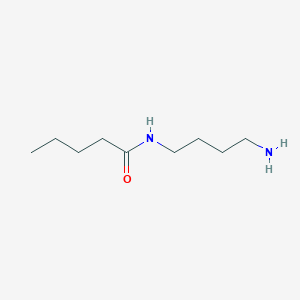
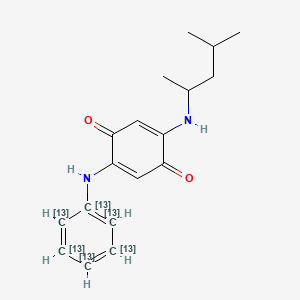
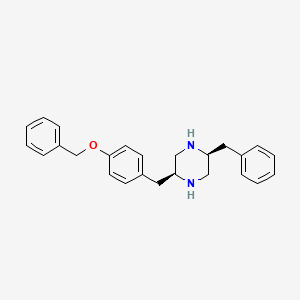
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407000.png)
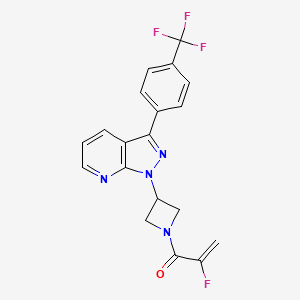

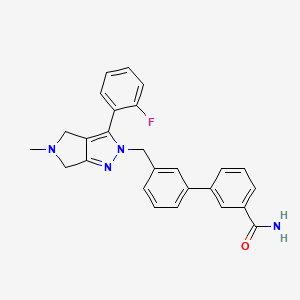
![[Gly9-OH]-Atosiban](/img/structure/B12407015.png)
